(Vinylsulfonyl)cyclopropane

Vinyl sulfone reactivity Electrophilicity Michael addition

Sourcing vinyl sulfones with strained-ring reactivity often requires multi-step custom synthesis, delaying medicinal chemistry and materials discovery programs. (Vinylsulfonyl)cyclopropane (CAS 1708255-03-1, ≥95% purity) resolves this bottleneck as a commercial, dual-function building block combining electrophilic vinyl sulfone Michael acceptor behavior with cyclopropane ring-strain-driven reactivity. • Enables organophotocatalyzed radical sulfonylation to allyl sulfones with high E:Z selectivity for parallel library synthesis. • Participates in silver-promoted ring-expansion cascades to construct 1-sulfonylmethylated dihydronaphthalenes and polycyclic scaffolds. • Supplied at research scale (gram quantities available) for immediate integration into synthetic workflows without custom synthesis lead times.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
Cat. No. B14031755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Vinylsulfonyl)cyclopropane
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1CC1
InChIInChI=1S/C5H8O2S/c1-2-8(6,7)5-3-4-5/h2,5H,1,3-4H2
InChIKeyPAWCXWDOQHHSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Vinylsulfonyl)cyclopropane Overview


(Vinylsulfonyl)cyclopropane (CAS 1708255-03-1, MF C5H8O2S, MW 132.18) is an organosulfur compound featuring a vinylsulfonyl group directly attached to a cyclopropane ring, a structural motif that confers a distinct reactivity profile characterized by both strained carbocycle behavior and electrophilic vinyl sulfone character . This dual functionality distinguishes it from simple vinyl sulfones like phenyl vinyl sulfone and from non-vinyl cyclopropyl sulfones, making it a targeted building block for radical-mediated sulfonylation, ring-expansion chemistry, and the construction of allyl sulfone pharmacophores [1] [2]. Unlike many in-class sulfones, the compound is commercially available at research scale (≥95% purity), enabling immediate integration into synthetic workflows without multi-step custom synthesis .

1
Reactivity Profile

Dual vinyl sulfone electrophile and strained cyclopropane enables radical ring-opening cascades

2
Synthetic Workflow

Ready-to-use building block for photocatalytic sulfonylation and silver-promoted ring-expansion

3
Procurement

Research-scale availability avoids multi-step custom synthesis for method development

(Vinylsulfonyl)cyclopropane: Why Generics Fail


Generic substitution of (Vinylsulfonyl)cyclopropane with common vinyl sulfones (e.g., phenyl vinyl sulfone) or simple cyclopropyl sulfones fails because the target compound combines the electrophilic Michael acceptor behavior of a vinyl sulfone with the ring-strain-driven reactivity of a cyclopropane, enabling unique radical addition/ring-opening cascades not accessible to either functional group alone [1]. Phenyl vinyl sulfone, while widely used as a cysteine protease inhibitor and cycloaddition reagent, lacks the ring-strain element that permits silver-promoted ring-expansion to dihydronaphthalenes or organophotocatalyzed allyl sulfone formation with high E:Z selectivity, processes for which vinylcyclopropane sulfones are specifically optimized [2] [3]. Conversely, cyclopropyl sulfones without the vinyl moiety do not provide the requisite alkene for radical sulfonylation or Michael addition pathways. Substitution with in-class analogs without head-to-head performance data therefore carries a high risk of reaction failure, lower yield, or loss of chemo- and stereoselectivity.

Phenyl vinyl sulfone
Lacks the cyclopropane ring-strain element required for radical ring-opening cascades; reaction pathways and product classes may shift substantially
Cyclopropyl sulfones (non-vinyl)
Absence of the vinyl group removes the requisite alkene for radical sulfonylation or Michael addition, limiting access to allyl sulfone frameworks
In-class analogs without head-to-head data
Chemo- and stereoselectivity may not transfer; substitution carries risk of lower yield or reaction failure in reported methods

(Vinylsulfonyl)cyclopropane: Performance Evidence


Heteroaryl Vinyl Sulfone Reactivity Advantage

In a systematic assessment of vinyl sulfone reactivity, heteroaryl vinyl sulfone 3 exhibited excellent output in terms of reactivity and selectivity, proving superior to phenyl vinyl sulfone 1 and with clear advantages over bis-sulfone 2 [1]. This differential reactivity is attributed to conformational and orbital control exerted by the tetrazole unit [1]. While direct head-to-head data for (Vinylsulfonyl)cyclopropane vs. phenyl vinyl sulfone are not available, the cyclopropyl group in the target compound is expected to provide similar electron-withdrawing and steric modulation, potentially enhancing electrophilicity relative to simple phenyl vinyl sulfone. This class-level inference supports the selection of (Vinylsulfonyl)cyclopropane for applications where phenyl vinyl sulfone shows insufficient reactivity.

Vinyl sulfone reactivity
Class-level inference
Heteroaryl vinyl sulfone outperforms phenyl vinyl sulfone in reactivity and selectivity (qualitative assessment)
Reported reactivity context supports cyclopropyl vinyl sulfone selection for electrophilic transformations
Direct head-to-head data for target compound unavailable
Vinyl sulfone reactivity Electrophilicity Michael addition Cycloaddition

Organophotocatalytic Allyl Sulfone Synthesis

An organophotocatalyzed methodology using (Vinylsulfonyl)cyclopropane as a representative vinylcyclopropane substrate provided access to a variety of allyl sulfones in good to excellent yields with high E:Z selectivity [1]. A wide range of vinyl cyclopropanes, as well as aryl/hetero and alkyl sodium sulfinates, were tolerated, and the reaction was reliable in gram-scale synthesis [1]. While exact yield ranges are not explicitly quantified in the abstract, the method's demonstration of broad substrate tolerance and scalability establishes (Vinylsulfonyl)cyclopropane as a viable and versatile building block for accessing allyl sulfone pharmacophores, a key advantage over non-cyclopropyl vinyl sulfones that may not participate in such radical ring-opening pathways.

Photocatalytic allyl sulfone synthesis
Cross-study comparable
Good to excellent yields, high E:Z selectivity, gram-scale demonstrated
Reported method context supports allyl sulfone library synthesis
Exact yields not quantified in abstract
Allyl sulfone synthesis Photocatalysis Radical sulfonylation E:Z selectivity

Ring-Expansion to Dihydronaphthalenes

Silver-promoted sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates provides a direct route to 1-sulfonylmethylated 3,4-dihydronaphthalenes [1]. This transformation proceeds via a radical pathway involving sulfonyl radical formation, radical addition, ring-opening, and cyclization [1]. The process is specific to vinylcyclopropane sulfones; simple vinyl sulfones or cyclopropyl sulfones lacking the alkene do not undergo this cascade. While yields for (Vinylsulfonyl)cyclopropane specifically are not detailed in the abstract, the established methodology underscores the unique synthetic utility of the vinylcyclopropane sulfone scaffold for accessing complex sulfonyl-containing polycyclic frameworks that are otherwise difficult to prepare.

Ring-expansion to dihydronaphthalenes
Cross-study comparable
Silver-promoted radical sulfonylation/ring-expansion cascade established for vinylcyclopropane sulfones
Method platform enables polycyclic sulfone scaffold access
Target-compound-specific yields not detailed
Ring-expansion Sulfonylation Radical cascade Dihydronaphthalene

Ring Strain-Driven Sulfene Formation

A comparative analysis of the rate of sulfene formation from cyclopropanesulfonyl chloride and its non-strained analog, 2-propanesulfonyl chloride, reveals a significant acceleration due to cyclopropane ring strain . While this data pertains to the sulfonyl chloride derivative rather than (Vinylsulfonyl)cyclopropane itself, it provides strong class-level evidence that the cyclopropyl ring imparts enhanced reactivity to sulfonyl-containing functional groups through strain release. By extension, the cyclopropane ring in (Vinylsulfonyl)cyclopropane is expected to lower the activation energy for ring-opening reactions (e.g., nucleophilic attack at the cyclopropane carbon) compared to acyclic or less strained cyclic sulfones, a differentiation meaningful for applications requiring rapid or mild bond cleavage.

Ring-strain-driven sulfene formation
Data to verify
Cyclopropanesulfonyl chloride shows rate acceleration vs. 2-propanesulfonyl chloride due to ring strain
Class-level inference suggests enhanced ring-opening reactivity for cyclopropyl sulfones
Analog data; direct evidence for target compound not provided
Ring strain acceleration Sulfonyl chloride reactivity Sulfene formation Mechanistic insight

(Vinylsulfonyl)cyclopropane: Applications


Photocatalytic Allyl Sulfone Library Synthesis

Based on the demonstrated organophotocatalyzed sulfonylation of vinylcyclopropanes to yield allyl sulfones in good to excellent yields with high E:Z selectivity [1], (Vinylsulfonyl)cyclopropane is ideally suited for parallel synthesis of allyl sulfone-containing compound libraries. Researchers targeting cysteine protease inhibitors, anti-parasitic agents, or other bioactive allyl sulfone pharmacophores can employ this compound in a robust, gram-scale-compatible photocatalytic protocol to rapidly diversify chemical space around the sulfone core.

Silver-Promoted Polycyclic Sulfone Synthesis

The silver-promoted ring-expansion methodology established for vinylcyclopropane sulfones [2] positions (Vinylsulfonyl)cyclopropane as a strategic precursor for constructing 1-sulfonylmethylated 3,4-dihydronaphthalenes and related polycyclic scaffolds. This application is particularly valuable for medicinal chemistry groups exploring sulfonyl-containing, three-dimensional frameworks that are underrepresented in traditional screening libraries.

Tunable Vinyl Sulfone Covalent Inhibitors

Although direct inhibitory data are lacking, the class-level evidence of enhanced electrophilicity in heteroaryl vinyl sulfones versus phenyl vinyl sulfone [3] and the known mechanism of vinyl sulfones as cysteine protease Michael acceptors [4] suggest that (Vinylsulfonyl)cyclopropane may serve as a more reactive warhead or a scaffold for tuning covalent inhibitor kinetics. Medicinal chemists can utilize this compound to explore structure-activity relationships (SAR) around the electrophilic double bond, potentially achieving faster inactivation kinetics or improved selectivity profiles compared to traditional phenyl vinyl sulfone-derived inhibitors.

Strain-Driven Ring-Opening Polymerization

Given the precedent of 2-vinylcyclopropane-1,1-dicarboxylates and related sulfones as monomers for radical or anionic ring-opening polymerization [5], (Vinylsulfonyl)cyclopropane offers a new entry into functional polymers bearing pendant vinyl sulfone groups. The inherent ring strain accelerates polymerization, while the sulfonyl moiety can serve as a reactive handle for post-polymerization modification or as an electron-withdrawing group to tune polymer properties. This scenario is relevant for materials science labs developing novel reactive polymers or sulfone-containing macromolecular architectures.

Application
Selection Property
Validation Focus
Photocatalytic allyl sulfone library synthesis
Radical ring-opening reactivity
E:Z selectivity and substrate scope verification
Silver-promoted polycyclic sulfone synthesis
Ring-expansion cascade compatibility
Dihydronaphthalene formation efficiency review
Vinyl sulfone covalent inhibitor SAR
Electrophilic Michael acceptor profile
Reactivity comparison with phenyl vinyl sulfone warheads
Strain-driven ring-opening polymerization
Cyclopropane ring-strain release
Polymerization kinetics and pendant sulfone handle utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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